molecular formula C17H14ClN3O B8364054 2-Chloro-3-methyl-6-pyridin-4-yl-5-m-tolyl-3H-pyrimidin-4-one

2-Chloro-3-methyl-6-pyridin-4-yl-5-m-tolyl-3H-pyrimidin-4-one

Cat. No. B8364054
M. Wt: 311.8 g/mol
InChI Key: FWCXGCXUBISCOD-UHFFFAOYSA-N
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Patent
US06649604B2

Procedure details

A mixture of 3-methyl-5-(3-methylphenyl)-6-(4-pyridyl)-2,4(1H,3H) -pyrimidindione (12.5 g, 0.043 mol) and phosphorus oxychloride (65 ml) was refluxed for 16 h. The excess of phosphorus oxychloride was evaporated followed by co-distillation with toluene. The remainder was carefully partitioned between dichloromethane and aqueous sodium hydrogencarbonate. The organic solution was washed with water, dried and evaporated to leave the title compound. MS (m/z): 312 (M)+; C17H14ClN3O requir. 311.8.
Name
3-methyl-5-(3-methylphenyl)-6-(4-pyridyl)-2,4(1H,3H) -pyrimidindione
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=2)=[C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[NH:4][C:3]1=O.P(Cl)(Cl)([Cl:25])=O>>[Cl:25][C:3]1[N:2]([CH3:1])[C:7](=[O:8])[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=2)=[C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[N:4]=1

Inputs

Step One
Name
3-methyl-5-(3-methylphenyl)-6-(4-pyridyl)-2,4(1H,3H) -pyrimidindione
Quantity
12.5 g
Type
reactant
Smiles
CN1C(NC(=C(C1=O)C1=CC(=CC=C1)C)C1=CC=NC=C1)=O
Name
Quantity
65 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The excess of phosphorus oxychloride was evaporated
CUSTOM
Type
CUSTOM
Details
The remainder was carefully partitioned between dichloromethane and aqueous sodium hydrogencarbonate
WASH
Type
WASH
Details
The organic solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(N1C)=O)C1=CC(=CC=C1)C)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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